
3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .
Preparation Methods
The synthesis of 4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- can be achieved through various synthetic routes. One common method involves the condensation of an α-keto acid with an amidine under basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazol-4-one ring .
Industrial production methods often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential as a fluorescent protein chromophore and its role in post-translational modifications.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Comparison with Similar Compounds
4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- can be compared with other similar compounds, such as:
Imidazol-2-ones: These compounds have the carbonyl group at a different position on the ring, leading to distinct chemical properties and reactivity.
Imidazoles: These compounds lack the carbonyl group but share the imidazole ring structure, resulting in different biological activities and applications
Properties
CAS No. |
101117-48-0 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-amino-5-benzylidene-2-phenylimidazol-4-one |
InChI |
InChI=1S/C16H13N3O/c17-19-15(13-9-5-2-6-10-13)18-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,17H2 |
InChI Key |
DYKNMOLOQDHKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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